molecular formula C20H30N2O3 B2924449 2-(4-Ethoxyphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one CAS No. 2309552-08-5

2-(4-Ethoxyphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one

Cat. No. B2924449
CAS RN: 2309552-08-5
M. Wt: 346.471
InChI Key: UAAJOLDRXBJUHQ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one, commonly known as EPE, is a chemical compound that has been gaining attention in scientific research. It is a synthetic compound that belongs to the class of piperidine derivatives. EPE has been found to have potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of EPE is not fully understood. However, it has been shown to selectively bind to dopamine receptors and modulate their activity. EPE has been found to have a higher affinity for dopamine receptors than other neurotransmitter receptors. EPE has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
EPE has been found to have various biochemical and physiological effects. In animal models, EPE has been shown to have anxiolytic and antidepressant-like effects. EPE has been found to increase the release of dopamine in the brain, which may contribute to its anxiolytic and antidepressant-like effects. EPE has also been shown to modulate the activity of dopamine receptors, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

EPE has several advantages and limitations for lab experiments. One advantage is that it has high selectivity for dopamine receptors, which makes it a useful tool for investigating the pharmacological properties of dopamine receptors. Another advantage is that it has been shown to have anxiolytic and antidepressant-like effects in animal models, which makes it a potential drug candidate for the treatment of various diseases. One limitation is that the synthesis of EPE requires expertise in organic chemistry and specialized equipment. Another limitation is that the mechanism of action of EPE is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on EPE. One direction is to investigate the potential therapeutic applications of EPE in the treatment of various diseases such as depression, anxiety, and schizophrenia. Another direction is to investigate the role of dopamine receptors in the brain and their implications for various diseases. Further studies are needed to fully understand the mechanism of action of EPE and its biochemical and physiological effects. In addition, more research is needed to optimize the synthesis of EPE and develop new methods for its production.

Synthesis Methods

The synthesis of EPE involves a multi-step process that requires the use of several reagents and solvents. The first step involves the preparation of 4-(3-methoxypyrrolidin-1-yl)piperidine, which is then reacted with 4-ethoxybenzoyl chloride to obtain EPE. The final product is purified using column chromatography to obtain a pure compound. The synthesis of EPE requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

EPE has been found to have potential applications in various fields of scientific research. In medicinal chemistry, EPE has been studied as a potential drug candidate for the treatment of various diseases such as depression, anxiety, and schizophrenia. EPE has been shown to have anxiolytic and antidepressant-like effects in animal models. In neuroscience, EPE has been studied as a potential tool for investigating the role of dopamine receptors in the brain. EPE has been shown to selectively bind to dopamine receptors and modulate their activity. In pharmacology, EPE has been studied as a potential tool for investigating the pharmacological properties of dopamine receptors and their role in various diseases.

properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-3-25-18-6-4-16(5-7-18)14-20(23)21-11-8-17(9-12-21)22-13-10-19(15-22)24-2/h4-7,17,19H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAAJOLDRXBJUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)ethan-1-one

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